molecular formula C21H17N3O3S B13822475 methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

Cat. No.: B13822475
M. Wt: 391.4 g/mol
InChI Key: BWRJNRHPUJDTPE-SINHQIFTSA-N
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Description

Methyl 4-{[(2E,5Z)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a complex organic compound that features an indole moiety, a thiazolidinone ring, and a benzoate ester. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2E,5Z)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate typically involves multi-step organic reactions. One common approach is the condensation of indole derivatives with thiazolidinone intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2E,5Z)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Chemistry

In chemistry, methyl 4-{[(2E,5Z)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

Biologically, this compound has shown potential in various assays for its antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its interactions with specific molecular targets suggest it could be developed into drugs for treating various diseases, including cancer and infectious diseases .

Industry

Industrially, methyl 4-{[(2E,5Z)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of methyl 4-{[(2E,5Z)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and thiazolidinone-based molecules. Examples are:

Uniqueness

What sets methyl 4-{[(2E,5Z)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate apart is its unique combination of an indole moiety, a thiazolidinone ring, and a benzoate ester. This structure provides a distinct set of chemical and biological properties that can be leveraged for various applications .

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

methyl 4-[[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-methyl-1,3-thiazol-2-ylidene]amino]benzoate

InChI

InChI=1S/C21H17N3O3S/c1-24-19(25)18(11-14-12-22-17-6-4-3-5-16(14)17)28-21(24)23-15-9-7-13(8-10-15)20(26)27-2/h3-12,25H,1-2H3/b14-11+,23-21?

InChI Key

BWRJNRHPUJDTPE-SINHQIFTSA-N

Isomeric SMILES

CN1C(=C(SC1=NC2=CC=C(C=C2)C(=O)OC)/C=C/3\C=NC4=CC=CC=C43)O

Canonical SMILES

CN1C(=C(SC1=NC2=CC=C(C=C2)C(=O)OC)C=C3C=NC4=CC=CC=C43)O

Origin of Product

United States

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